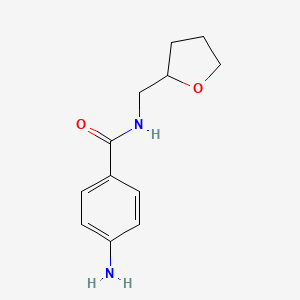

4-Amino-N-(tetrahydro-2-furanylmethyl)benzamide

Übersicht

Beschreibung

4-Amino-N-(tetrahydro-2-furanylmethyl)benzamide is a chemical compound with the molecular formula C12H16N2O2 and a molecular weight of 220.27 g/mol This compound is characterized by the presence of an amino group attached to a benzamide structure, with a tetrahydro-2-furanylmethyl substituent

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of 4-Amino-N-(tetrahydro-2-furanylmethyl)benzamide typically involves the reaction of 4-aminobenzamide with tetrahydro-2-furanylmethyl chloride under basic conditions. The reaction is carried out in the presence of a base such as sodium hydroxide or potassium carbonate to facilitate the nucleophilic substitution reaction.

Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, the general approach involves large-scale synthesis using similar reaction conditions as described above. The process may include additional purification steps such as recrystallization or chromatography to obtain the desired product with high purity.

Types of Reactions:

Oxidation: The compound can undergo oxidation reactions, particularly at the amino group, leading to the formation of nitroso or nitro derivatives.

Reduction: Reduction reactions can convert the carbonyl group of the benzamide to an amine, resulting in the formation of 4-Amino-N-(tetrahydro-2-furanylmethyl)aniline.

Substitution: The amino group can participate in substitution reactions, such as acylation or alkylation, to form various derivatives.

Common Reagents and Conditions:

Oxidation: Reagents such as hydrogen peroxide or potassium permanganate under acidic or basic conditions.

Reduction: Reagents like lithium aluminum hydride or sodium borohydride in anhydrous solvents.

Substitution: Acylating agents like acetic anhydride or alkylating agents like methyl iodide in the presence of a base.

Major Products:

Oxidation: Nitroso or nitro derivatives.

Reduction: 4-Amino-N-(tetrahydro-2-furanylmethyl)aniline.

Substitution: Various acylated or alkylated derivatives.

Wissenschaftliche Forschungsanwendungen

Chemical Properties and Structure

The compound has the following characteristics:

- Molecular Formula : C12H16N2O2

- Molecular Weight : 220.27 g/mol

- CAS Number : 361464-34-8

The structure features a benzamide core with an amino group at the para position and a tetrahydrofuran substituent, contributing to its unique chemical reactivity and biological interactions.

Chemistry

4-Amino-N-(tetrahydro-2-furanylmethyl)benzamide serves as a building block for synthesizing more complex molecules. Its functional groups allow for various chemical modifications, making it useful in organic synthesis.

Biology

Research indicates that this compound interacts with biological macromolecules, potentially influencing cellular pathways. It is being investigated for its:

- Antibacterial Activity : Demonstrated effectiveness against Gram-positive bacteria and yeast strains.

- Anti-inflammatory Properties : Preliminary studies suggest it may modulate inflammatory pathways.

Medicine

The compound is explored for its pharmacological properties, including:

- Potential Therapeutic Uses : Investigated for applications in treating gastrointestinal disorders, cognitive decline related to Alzheimer's disease, and other central nervous system disorders.

- Mechanism of Action : It may act as a partial agonist at specific receptors, influencing neurotransmitter systems.

Antibacterial Properties

In vitro assays have shown significant antibacterial activity:

| Microorganism | Minimum Inhibitory Concentration (MIC) (µg/mL) |

|---|---|

| Staphylococcus aureus | 8 |

| Escherichia coli | 16 |

| Candida albicans | 4 |

Anti-inflammatory Effects

Preliminary studies indicate potential anti-inflammatory properties, which are under further investigation to confirm their efficacy and elucidate mechanisms.

Case Studies and Research Findings

- Antibacterial Activity : A study highlighted the compound's effectiveness against bacterial growth in vitro, suggesting its potential as a lead candidate for new antibiotics.

- Anti-inflammatory Studies : Initial investigations into anti-inflammatory properties showed promising results in cellular models, indicating therapeutic applications in inflammatory diseases.

- Molecular Docking Studies : Computational studies demonstrated favorable binding interactions with target proteins involved in inflammation and infection, supporting further exploration into its pharmacological profile.

Wirkmechanismus

The mechanism of action of 4-Amino-N-(tetrahydro-2-furanylmethyl)benzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. The exact pathways and molecular targets are still under investigation, but preliminary studies suggest potential interactions with cellular signaling pathways.

Vergleich Mit ähnlichen Verbindungen

4-Ethoxy-N-(tetrahydro-2-furanylmethyl)benzamide: Similar structure with an ethoxy group instead of an amino group.

4-Amino-N-(tetrahydro-2-furanylmethyl)benzenesulfonamide: Contains a sulfonamide group instead of a benzamide group.

Uniqueness: 4-Amino-N-(tetrahydro-2-furanylmethyl)benzamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its tetrahydro-2-furanylmethyl substituent provides additional steric and electronic effects, influencing its reactivity and interactions with other molecules.

Biologische Aktivität

4-Amino-N-(tetrahydro-2-furanylmethyl)benzamide, often encountered in its hydrochloride form, is a compound that has garnered attention for its potential biological activities. This article aims to explore its biological properties, mechanisms of action, and implications for pharmaceutical development, based on diverse research findings.

Chemical Structure and Properties

The compound features a benzamide structure with an amino group at the para position and a tetrahydrofuran moiety, contributing to its unique biological properties. Its molecular formula is with a molar mass of approximately 220.27 g/mol. The presence of the amino and carbonyl groups allows for various chemical reactions, enhancing its potential as a therapeutic agent.

Antibacterial Properties

Research indicates that this compound exhibits significant antibacterial activity. In vitro assays have demonstrated effectiveness against both Gram-positive bacteria and yeast strains. The minimum inhibitory concentration (MIC) values suggest that this compound could serve as a lead candidate in the development of new antibacterial agents.

| Microorganism | MIC (µg/mL) |

|---|---|

| Staphylococcus aureus | 8 |

| Escherichia coli | 16 |

| Candida albicans | 4 |

Anti-inflammatory and Analgesic Effects

Preliminary studies suggest that the compound may possess anti-inflammatory and analgesic properties. These effects are likely mediated through modulation of specific biological pathways, although detailed mechanisms remain to be fully elucidated. Further research is necessary to confirm these preliminary findings and explore the underlying mechanisms.

The mechanism by which this compound exerts its biological effects involves interaction with various molecular targets, including enzymes and receptors involved in metabolic pathways. Molecular docking studies have suggested that the compound may exhibit selective binding affinity to certain biological targets, which could enhance its therapeutic efficacy while minimizing side effects.

Case Studies and Research Findings

Several case studies have highlighted the potential applications of this compound in drug development:

- Antibacterial Activity : A study reported that the compound effectively inhibited bacterial growth in vitro, suggesting its utility as a starting point for developing new antibiotics.

- Anti-inflammatory Studies : Initial investigations into the anti-inflammatory properties showed promising results in cellular models, indicating potential therapeutic applications in inflammatory diseases.

- Molecular Docking Studies : Computational studies demonstrated favorable binding interactions with target proteins relevant to inflammation and infection, supporting further exploration into its pharmacological profile .

Eigenschaften

IUPAC Name |

4-amino-N-(oxolan-2-ylmethyl)benzamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H16N2O2/c13-10-5-3-9(4-6-10)12(15)14-8-11-2-1-7-16-11/h3-6,11H,1-2,7-8,13H2,(H,14,15) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VFMDYLPJOGARCK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(OC1)CNC(=O)C2=CC=C(C=C2)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H16N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50342003 | |

| Record name | 4-Amino-N-[(oxolan-2-yl)methyl]benzamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50342003 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

220.27 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

361464-34-8 | |

| Record name | 4-Amino-N-[(oxolan-2-yl)methyl]benzamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50342003 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.